molecular formula C12H10N4O5 B1313793 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone CAS No. 69195-97-7

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Cat. No.: B1313793
CAS No.: 69195-97-7
M. Wt: 290.23 g/mol
InChI Key: NCGPOUCWHOHOER-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound features a benzyl group attached to a nitroimidazole ring, with an additional nitro group on the ethanone side chain.

Preparation Methods

The synthesis of 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone typically involves the nitration of 1-benzylimidazole derivatives. The process can be summarized as follows:

    Starting Material: 1-Benzylimidazole is used as the starting material.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure selective nitration at the desired positions on the imidazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone has several scientific research applications, including:

    Antimicrobial Research: Nitroimidazole derivatives are known for their antimicrobial properties. This compound can be studied for its potential as an antimicrobial agent against various bacterial and protozoal infections.

    Cancer Research: Nitroimidazoles have shown promise in cancer research due to their ability to target hypoxic tumor cells. This compound can be investigated for its potential as an anticancer agent.

    Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate biological pathways and molecular targets.

    Industrial Applications: Nitroimidazole derivatives are used in the synthesis of various industrial chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other cellular components. These interactions can lead to the inhibition of cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone can be compared with other nitroimidazole derivatives, such as:

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. It has a similar nitroimidazole core but lacks the benzyl group and additional nitro group on the ethanone side chain.

    Tinidazole: Another nitroimidazole used for its antimicrobial properties. It also has a different substitution pattern compared to this compound.

    Ornidazole: A nitroimidazole with a different side chain structure, used as an antimicrobial agent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

1-(1-benzyl-5-nitroimidazol-4-yl)-2-nitroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGPOUCWHOHOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475852
Record name 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69195-97-7
Record name 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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